1,3-Diphenylpropene

Description

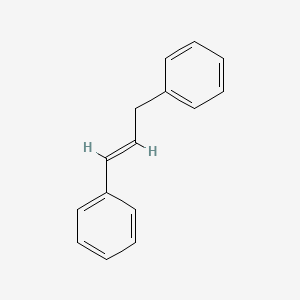

Structure

2D Structure

3D Structure

Properties

CAS No. |

3412-44-0 |

|---|---|

Molecular Formula |

C15H14 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

[(E)-3-phenylprop-1-enyl]benzene |

InChI |

InChI=1S/C15H14/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-12H,13H2/b12-7+ |

InChI Key |

AIMDYNJRXHEXEL-KPKJPENVSA-N |

SMILES |

C1=CC=C(C=C1)CC=CC2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)C/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC=CC2=CC=CC=C2 |

Other CAS No. |

5209-18-7 |

Synonyms |

1,3-diphenylpropene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diphenylpropene: CAS Numbers, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-diphenylpropene, a chemical compound of interest in organic synthesis. The guide covers its chemical identity, including CAS numbers for its various forms, and details its physical and chemical properties. A significant focus is placed on the synthetic methodologies for obtaining this compound, with a detailed experimental protocol for the widely used Wittig reaction. Furthermore, this document outlines analytical techniques for the characterization and separation of its cis and trans isomers. While the biological activities of this compound itself are not extensively documented in publicly available literature, the significant bioactivities of its derivatives, particularly chalcones, are briefly discussed to provide context for its relevance in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₁₅H₁₄. It exists as two geometric isomers: cis-(Z)-1,3-diphenylpropene and trans-(E)-1,3-diphenylpropene. The Chemical Abstracts Service (CAS) has assigned different numbers to the isomeric mixture and the individual isomers.

Table 1: CAS Numbers and Molecular Identifiers for this compound

| Identifier | Value |

| CAS Number (Isomer Mixture) | 5209-18-7[1] |

| CAS Number (trans-isomer) | 3412-44-0 |

| Molecular Formula | C₁₅H₁₄[1] |

| Molecular Weight | 194.27 g/mol [1] |

| IUPAC Name (cis-isomer) | (Z)-1,3-diphenylprop-1-ene |

| IUPAC Name (trans-isomer) | (E)-1,3-diphenylprop-1-ene |

The physical and chemical properties of this compound can vary slightly between its isomers. A summary of key properties is presented in Table 2. It is important to note that reported values in the literature can show some discrepancies.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | Approximately 304.3 °C at 760 mmHg |

| Density | Approximately 1.016 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and chloroform. |

Synthesis of this compound

The Wittig reaction is a versatile and widely employed method for the synthesis of alkenes, including this compound. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction, yielding either the cis or trans isomer, can often be influenced by the nature of the ylide and the reaction conditions.

General Synthesis Workflow

The synthesis of this compound via the Wittig reaction can be conceptualized in the following workflow:

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Detailed Experimental Protocol: Synthesis of trans-1,3-Diphenylpropene

This protocol describes a representative procedure for the synthesis of trans-1,3-diphenylpropene using a Wittig reaction.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Phenylacetaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 equivalents). Suspend the salt in anhydrous DMF.

-

To this suspension, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere. The formation of the deep red-colored ylide indicates the progress of the reaction.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of phenylacetaldehyde (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product, which also contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the trans-1,3-diphenylpropene isomer as the major product. The separation of any minor cis-isomer can also be achieved through careful chromatography.

Analytical Characterization

The identification and quantification of this compound and the determination of the isomeric ratio are typically performed using a combination of spectroscopic and chromatographic techniques.

Table 3: Analytical Methods for the Characterization of this compound

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for structural elucidation and confirmation of the cis and trans configurations. The coupling constants of the vinylic protons in the ¹H NMR spectrum are diagnostic for distinguishing the isomers. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is used to determine the purity of the sample and to identify the components based on their retention times and mass fragmentation patterns.[2] |

| High-Performance Liquid Chromatography (HPLC) | HPLC can be employed for the separation and quantification of the cis and trans isomers. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) is often used. |

| Infrared (IR) Spectroscopy | IR spectroscopy can provide information about the functional groups present in the molecule. The out-of-plane C-H bending vibrations in the 960-980 cm⁻¹ region are characteristic of trans-alkenes. |

Biological Activity and Relevance in Drug Development

While direct studies on the biological activity of this compound are limited, the structurally related 1,3-diphenyl-2-propen-1-one core, commonly known as a chalcone (B49325), is a well-established pharmacophore found in numerous biologically active compounds.

Derivatives of this compound, particularly those with a carbonyl group at the 1-position (chalcones), have demonstrated a wide range of pharmacological activities, including:

-

Anticancer and Cytotoxic Effects: Many chalcone derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[3][4][5]

-

Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of chalcone derivatives, often linked to the inhibition of key inflammatory mediators.[6][7][8] One study on trans-1,3-diphenyl-2,3-epoxypropane-1-one, a derivative of this compound, demonstrated its ability to suppress inflammatory mediators in LPS-stimulated macrophages by blocking the NF-κB and MAPK signaling pathways.[7]

-

Neuroprotective Effects: Certain substituted 1,3-diphenyl-2-propen-1-ones have shown neuroprotective properties, including radical scavenging and suppression of nitric oxide generation.[9]

The diverse biological activities of these derivatives highlight the potential of the this compound scaffold as a starting point for the design and synthesis of novel therapeutic agents.

Example Signaling Pathway Modulated by a this compound Derivative

The anti-inflammatory effects of trans-1,3-diphenyl-2,3-epoxypropane-1-one have been attributed to its modulation of the NF-κB and MAPK signaling pathways. A simplified representation of this inhibition is shown below.

Caption: Inhibition of NF-κB and MAPK pathways by a this compound derivative.

Conclusion

This compound is a valuable building block in organic synthesis, with well-established methods for its preparation, primarily through the Wittig reaction. The ability to selectively synthesize its cis and trans isomers, coupled with robust analytical techniques for their characterization, makes it a versatile tool for chemists. While the direct biological profile of this compound remains largely unexplored, the extensive research into its derivatives, particularly chalcones, underscores the importance of the 1,3-diphenylpropane (B92013) framework in the development of new therapeutic agents. Further investigation into the biological activities of the parent compound could reveal novel pharmacological properties and expand its utility in medicinal chemistry.

References

- 1. This compound | C15H14 | CID 6436798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cytotoxicity of 1,3-diphenylpropenone derivatives -Applied Biological Chemistry | 학회 [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effects of trans-1,3-diphenyl-2,3-epoxypropane-1-one mediated by suppression of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

stereoisomers of 1,3-diphenylpropene explained

An In-depth Technical Guide to the Stereoisomers of 1,3-Diphenylpropene

Abstract

This compound is an unsaturated hydrocarbon featuring a C15H14 chemical formula and a molecular weight of 194.27 g/mol .[1] The presence of a central carbon-carbon double bond restricts free rotation, giving rise to geometric stereoisomerism. This guide provides a detailed exploration of the (E)- and (Z)-stereoisomers of this compound, including their structural differences, comparative physicochemical properties, and spectroscopic signatures. Furthermore, it outlines comprehensive experimental protocols for the stereoselective synthesis of the (E)-isomer via the Wittig reaction, its subsequent photochemical isomerization, and the chromatographic separation of the resulting isomeric mixture. This document is intended for researchers in organic chemistry, materials science, and drug development.

Stereoisomerism in this compound

The core structure of this compound consists of a propene backbone with phenyl substituents at the C1 and C3 positions. The double bond between C1 and C2 is the source of its stereoisomerism. This results in two distinct geometric isomers, designated using the (E)/(Z) nomenclature.

-

(E)-1,3-diphenylpropene : The trans isomer, where the high-priority substituents on each carbon of the double bond (the phenyl group on C1 and the benzyl (B1604629) group on C2) are on opposite sides.

-

(Z)-1,3-diphenylpropene : The cis isomer, where the high-priority substituents are on the same side of the double bond.[1]

These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other.

Caption: Logical relationship of this compound stereoisomers.

Physicochemical and Spectroscopic Properties

Obtaining consistent, experimentally verified physical data for both isomers of this compound is challenging due to limited availability in public databases. The (E)-isomer is thermodynamically more stable and thus more commonly synthesized and characterized.

Physicochemical Data

The table below summarizes the available data. Note the significant discrepancy in reported melting points for the (E)-isomer, which may suggest data from derivatives or potential inaccuracies in older literature. The data for the (Z)-isomer is largely unavailable.

| Property | (E)-1,3-diphenylpropene | (Z)-1,3-diphenylpropene |

| Synonyms | trans-1,3-diphenylpropene | cis-1,3-diphenylpropene |

| Molecular Weight | 194.27 g/mol [1] | 194.27 g/mol [1] |

| Boiling Point | 159 °C @ 25 Torr[2] | Data not available |

| Melting Point | 154-155 °C (conflicting data)[3] | Data not available |

Spectroscopic Characterization

Spectroscopic methods are essential for distinguishing between the (E) and (Z) isomers. The expected key differences are outlined below.

| Technique | (E)-1,3-diphenylpropene (trans) | (Z)-1,3-diphenylpropene (cis) |

| ¹H NMR | Vinylic Protons (H1, H2): Exhibit a large coupling constant (J ≈ 12-18 Hz), characteristic of a trans relationship. Signals are expected in the δ 6.0-6.5 ppm range. | Vinylic Protons (H1, H2): Exhibit a smaller coupling constant (J ≈ 6-12 Hz), characteristic of a cis relationship. Signals may be slightly shifted due to steric effects. |

| ¹³C NMR | Alkenyl Carbons: Chemical shifts are influenced by the geometry. The allylic CH₂ carbon signal may appear at a slightly different shift compared to the (Z)-isomer. | Alkenyl Carbons: Steric hindrance between the phenyl and benzyl groups can cause shielding or deshielding effects, leading to different chemical shifts for the vinylic and allylic carbons compared to the (E)-isomer. |

| Infrared (IR) | C-H out-of-plane bend: A strong absorption band around 960-980 cm⁻¹ is characteristic of a trans-disubstituted alkene. | C-H out-of-plane bend: A band around 675-730 cm⁻¹ is characteristic of a cis-disubstituted alkene. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, isomerization, and separation of this compound stereoisomers.

Caption: Experimental workflow for synthesis and separation of isomers.

Protocol 1: Synthesis of (E)-1,3-diphenylpropene via Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from carbonyls, often with a high degree of stereoselectivity for the (E)-isomer when using semi-stabilized ylides.[4][5]

Objective: To synthesize (E)-1,3-diphenylpropene from benzaldehyde and a phosphorus ylide.

Materials:

-

(2-Phenylethyl)triphenylphosphonium bromide

-

Benzaldehyde

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (B145695) (EtOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

-

Ylide Generation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (2-phenylethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous ethanol.

-

Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise at room temperature with vigorous stirring.

-

Stir the resulting orange-red mixture for 1 hour at room temperature to ensure complete formation of the phosphorus ylide.

-

Wittig Reaction: Cool the ylide solution to 0 °C in an ice bath.

-

Add freshly distilled benzaldehyde (1.0 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The color will typically fade as the reaction proceeds.

-

Workup: After cooling, remove the ethanol using a rotary evaporator.

-

Resuspend the residue in diethyl ether and water. Transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient, e.g., 99:1) to isolate (E)-1,3-diphenylpropene. Triphenylphosphine oxide is a common byproduct.

Protocol 2: Isomerization and Separation

The more stable (E)-isomer can be converted to a mixture of (E) and (Z) isomers via photochemical isomerization. The isomers can then be separated chromatographically.

Objective: To generate (Z)-1,3-diphenylpropene and separate it from the (E)-isomer.

Part A: Photochemical Isomerization

-

Dissolve the purified (E)-1,3-diphenylpropene in a suitable solvent (e.g., cyclohexane (B81311) or benzene) in a quartz reaction vessel.

-

Add a photosensitizer, such as acetophenone, if direct irradiation is inefficient.

-

Deoxygenate the solution by bubbling N₂ or Ar through it for 15-20 minutes to prevent photo-oxidation.

-

Irradiate the solution with a medium-pressure mercury lamp (λ ≈ 254 nm) while maintaining a cool temperature (e.g., using a water bath).

-

Monitor the reaction progress by GC or TLC until a photostationary state (a constant ratio of E:Z isomers) is reached.

-

Remove the solvent under reduced pressure.

Part B: Chromatographic Separation Separation of E/Z isomers can be challenging due to their similar polarities. Impregnating the silica gel with silver nitrate (B79036) can enhance separation by exploiting the differential interaction of the silver ions with the π-systems of the isomers.[6]

-

Adsorbent Preparation: Prepare silver nitrate-impregnated silica gel (e.g., 10% w/w) by dissolving AgNO₃ in water or methanol, mixing it into a slurry with silica gel, and then activating the silica by drying it in an oven (e.g., 120 °C for several hours) in the dark.

-

Column Packing: Pack a chromatography column with the prepared AgNO₃-silica gel using a non-polar solvent system (e.g., hexanes or petroleum ether). Protect the column from light by wrapping it in aluminum foil.

-

Sample Loading: Dissolve the crude E/Z mixture in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a non-polar solvent system. The less sterically hindered (E)-isomer typically interacts less with the stationary phase and elutes first (higher Rƒ value). The (Z)-isomer, with its more accessible π-bond, forms a stronger complex with the silver ions and elutes later (lower Rƒ value).

-

Analysis: Collect fractions and analyze them by TLC or GC to identify and combine those containing the pure isomers.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified (E) and (Z) isomers.

References

An In-depth Technical Guide to the Spectral Data of cis- and trans-1,3-Diphenylpropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the cis and trans isomers of 1,3-diphenylpropene. A detailed comparison of their spectroscopic properties is presented, along with methodologies for their synthesis and spectral analysis. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, spectroscopy, and drug development.

Introduction

This compound is a hydrocarbon featuring two phenyl groups attached to a propene backbone. The presence of a carbon-carbon double bond gives rise to cis-trans isomerism, resulting in two distinct geometric isomers: cis-1,3-diphenylpropene and trans-1,3-diphenylpropene. These isomers exhibit unique spectral properties due to their different spatial arrangements, which influence electronic transitions, vibrational modes, and nuclear magnetic environments. Understanding these differences is crucial for their identification, characterization, and utilization in various chemical applications.

Spectral Data Comparison

The following tables summarize the available quantitative spectral data for the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of cis- and trans-1,3-Diphenylpropene

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis | Aromatic | ~7.2 | m | - |

| C1-H | 6.52 | t | 11.5 | |

| C2-H | 5.82 | dt | 11.5, 7.3 | |

| C3-H₂ | 3.62 | d | 7.3 | |

| trans | Aromatic | 7.2-7.5 | m | - |

| C1-H | 6.45 | d | 15.8 | |

| C2-H | 6.25 | dt | 15.8, 6.5 | |

| C3-H₂ | 3.55 | d | 6.5 |

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands of cis- and trans-1,3-Diphenylpropene (in cm⁻¹)

| Isomer | C-H out-of-plane bend (trans C=C) | C-H out-of-plane bend (cis C=C) |

| cis | Absent | 920 (m), 772 (s) |

| trans | 966 (s) | Absent |

The most significant difference in the IR spectra of the two isomers is the presence of a strong absorption band at 966 cm⁻¹ for the trans isomer, which is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene. This band is absent in the spectrum of the cis isomer, which instead shows bands at 920 cm⁻¹ and 772 cm⁻¹.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: UV-Vis Absorption Data of cis- and trans-1,3-Diphenylpropene

| Isomer | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| cis | 242 | 15,850 (log ε = 4.20)[1] |

| trans | ~252, 285, 295 | Not reported |

The trans isomer is expected to have a longer wavelength of maximum absorption (λmax) and a higher molar absorptivity compared to the cis isomer due to its more planar conformation, which allows for more effective π-conjugation.

Mass Spectrometry (MS)

The electron ionization mass spectra of both isomers are expected to show a prominent molecular ion peak (M⁺) at m/z 194. The fragmentation patterns are complex and involve rearrangements, with notable losses of methyl, ethyl, and vinyl radicals.[2][3]

Experimental Protocols

Synthesis of trans-1,3-Diphenylpropene via Wittig Reaction

This protocol describes the synthesis of trans-1,3-diphenylpropene from benzyltriphenylphosphonium (B107652) chloride and phenylacetaldehyde (B1677652).

Materials:

-

Benzyltriphenylphosphonium chloride

-

Phenylacetaldehyde

-

Sodium methoxide (B1231860) (NaOMe)

-

Anhydrous methanol (B129727) (MeOH)

-

Anhydrous diethyl ether (Et₂O)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard glassware for extraction and purification

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous methanol.

-

Add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol dropwise to the suspension with stirring. The formation of the orange-red ylide will be observed.

-

Stir the ylide solution at room temperature for 30 minutes.

-

Add phenylacetaldehyde (1 equivalent) dropwise to the ylide solution.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane (B92381) or petroleum ether) to yield trans-1,3-diphenylpropene.

Synthesis of cis-1,3-Diphenylpropene via Photochemical Isomerization

This protocol describes the conversion of trans-1,3-diphenylpropene to cis-1,3-diphenylpropene.

Materials:

-

trans-1,3-Diphenylpropene

-

Benzene (B151609) (or other suitable solvent)

-

Acetophenone (B1666503) (as a photosensitizer)

-

Photochemical reactor with a UV lamp (e.g., 254 nm)

-

Quartz reaction vessel

Procedure:

-

Dissolve trans-1,3-diphenylpropene and a catalytic amount of acetophenone in benzene in a quartz reaction vessel.

-

Place the vessel in a photochemical reactor and irradiate with UV light (e.g., 2537 Å).[1]

-

Monitor the progress of the isomerization by gas chromatography (GC) or ¹H NMR spectroscopy.

-

Once a desired ratio of cis to trans isomer is reached (typically approaching a photostationary state), stop the irradiation.

-

Remove the solvent and acetophenone under reduced pressure.

-

Separate the cis and trans isomers by preparative gas chromatography or careful column chromatography on silica gel.

Spectroscopic Analysis Protocols

3.3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 300-600 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

3.3.2. IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

3.3.3. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane or ethanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

3.3.4. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Data Acquisition: Acquire the mass spectrum in electron ionization (EI) mode with a typical ionization energy of 70 eV.

Visualization of Key Relationships

Caption: Isomerization relationship between cis- and trans-1,3-diphenylpropene.

Caption: General experimental workflow for synthesis and analysis.

References

1,3-diphenylpropene molecular weight and formula

An In-depth Technical Guide on 1,3-Diphenylpropene

This guide provides core molecular information for this compound, a compound utilized in organic synthesis and materials science research.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₅H₁₄[1][2] |

| Molecular Weight | 194.27 g/mol [1][2] |

| CAS Registry Number | 5209-18-7[1][2][3][4] |

Experimental Protocols

Detailed experimental protocols for determining the molecular weight and formula, such as mass spectrometry or elemental analysis, are foundational techniques in analytical chemistry and are not detailed here. The provided values are based on established and computationally verified data.[2]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Relationship between this compound and its core properties.

References

An In-depth Technical Guide to the Isomers of 1,3-Diphenylpropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E)- and (Z)-isomers of 1,3-diphenylpropene, focusing on their nomenclature, physicochemical properties, and stereoselective synthesis. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

IUPAC Nomenclature and Structure

This compound exists as two geometric isomers, designated as (E) and (Z) according to the Cahn-Ingold-Prelog priority rules. The structural difference lies in the orientation of the phenyl groups attached to the double bond.

-

(E)-1,3-Diphenylpropene : The phenyl groups are on opposite sides of the double bond. Its IUPAC name is (E)-1,3-diphenylprop-1-ene.[1]

-

(Z)-1,3-Diphenylpropene : The phenyl groups are on the same side of the double bond. Its IUPAC name is (Z)-1,3-diphenylprop-1-ene.[2][3]

Physicochemical and Spectroscopic Data

The distinct spatial arrangement of the phenyl groups in the (E) and (Z) isomers results in different physical and spectroscopic properties. A summary of key data is presented below.

| Property | (E)-1,3-Diphenylpropene | (Z)-1,3-Diphenylpropene |

| Molecular Formula | C₁₅H₁₄ | C₁₅H₁₄ |

| Molecular Weight | 194.27 g/mol | 194.27 g/mol |

| CAS Number | 3412-44-0 | 5209-18-7 |

| Melting Point | 154-155 °C | Data not consistently available |

| Boiling Point | 159 °C at 25 Torr | Data not consistently available |

| ¹H NMR (CDCl₃) | Specific shifts for vinylic protons | Specific shifts for vinylic protons |

| ¹³C NMR (CDCl₃) | Characteristic alkene and aromatic signals | Characteristic alkene and aromatic signals |

| IR (cm⁻¹) | Bands for C=C stretch and C-H bends | Bands for C=C stretch and C-H bends |

Experimental Protocols for Stereoselective Synthesis

The stereoselective synthesis of this compound isomers is crucial for their application in various fields. The Wittig reaction is a powerful and widely used method for this purpose. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.

Synthesis of (E)-1,3-Diphenylpropene via a Stabilized Wittig Ylide

This protocol is designed to favor the formation of the thermodynamically more stable (E)-isomer by using a stabilized phosphorus ylide.

Reaction Scheme:

Materials:

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes to the suspension with vigorous stirring. The appearance of a deep red or orange color indicates the formation of the ylide.

-

Wittig Reaction: After the ylide formation is complete, slowly add a solution of benzaldehyde in anhydrous THF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, a mixture of the alkene and triphenylphosphine (B44618) oxide, can be purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

Synthesis of (Z)-1,3-Diphenylpropene via a Non-Stabilized Wittig Ylide under Salt-Free Conditions

The synthesis of the less stable (Z)-isomer often requires the use of non-stabilized ylides and "salt-free" conditions to favor kinetic control.

Reaction Scheme:

Materials:

-

Strong, non-nucleophilic base (e.g., sodium amide or potassium hexamethyldisilazide - KHMDS)

-

Anhydrous, non-polar solvent (e.g., toluene (B28343) or benzene)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Ylide Preparation (Salt-Free): Prepare the "salt-free" ylide by treating methyltriphenylphosphonium iodide with a strong base like sodium amide in liquid ammonia (B1221849) or KHMDS in toluene. The removal of the inorganic salt byproduct is crucial.

-

Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the salt-free ylide in anhydrous toluene.

-

Cool the ylide solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of phenylacetaldehyde in anhydrous toluene to the ylide solution.

-

Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by TLC.

-

Work-up and Purification: Quench the reaction at low temperature with a proton source (e.g., methanol).

-

Allow the mixture to warm to room temperature and perform a standard aqueous work-up as described for the (E)-isomer.

-

Purify the crude product by flash column chromatography. The separation of (E) and (Z) isomers can be challenging and may require careful selection of the stationary and mobile phases.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations for obtaining the (E) and (Z) isomers of this compound.

Caption: Synthesis of (E)-1,3-diphenylpropene via a stabilized Wittig ylide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diphenylpropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylpropene is an unsaturated aromatic hydrocarbon featuring a propylene (B89431) chain substituted with two phenyl groups. It exists as two geometric isomers, (E)- (or trans-) and (Z)- (or cis-). This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectral characteristics, synthesis protocols, and key chemical reactions. The information presented is intended to support research and development activities in organic synthesis, materials science, and drug discovery.

Physical and Chemical Properties

The physical and chemical properties of the (E) and (Z) isomers of this compound are summarized below. It is important to note that the CAS number 5209-18-7 is often used generically for this compound, while 3412-44-0 specifically refers to the (E)-isomer.

| Property | (E)-1,3-Diphenylpropene | (Z)-1,3-Diphenylpropene |

| Molecular Formula | C₁₅H₁₄ | C₁₅H₁₄ |

| Molecular Weight | 194.27 g/mol [1][2] | 194.27 g/mol [3] |

| CAS Number | 3412-44-0[1][4] | 5209-18-7[3][5] |

| Appearance | Colorless liquid[1] | - |

| Boiling Point | 304.3 °C at 760 mmHg[1][3][4] | 304.3 °C at 760 mmHg[3] |

| Density | 1.016 g/cm³[1][3][4] | 1.016 g/cm³[3] |

| Refractive Index | 1.614[1][3] | 1.614[3] |

| Flash Point | 141.4 °C[1][4] | 141.4 °C[3] |

| Melting Point | - | 154-155 °C[5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectra of (E)- and (Z)-1,3-diphenylpropene are distinct, particularly in the chemical shifts and coupling constants of the vinylic and allylic protons.

(Note: The following are representative data and may vary based on the solvent and instrument frequency.)

** (E)-1,3-Diphenylpropene: **

-

Aromatic protons: Multiplet in the range of 7.1-7.4 ppm.

-

Vinylic protons: Two distinct multiplets for the two vinylic protons, typically in the range of 6.2-6.5 ppm, with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-alkene.

-

Allylic protons: A doublet around 3.5 ppm.

** (Z)-1,3-Diphenylpropene: **

-

Aromatic protons: Multiplet in the range of 7.1-7.4 ppm.

-

Vinylic protons: Two distinct multiplets for the two vinylic protons, typically in the range of 5.6-5.8 ppm and 6.4-6.6 ppm, with a smaller coupling constant (J ≈ 11-12 Hz) characteristic of a cis-alkene.

-

Allylic protons: A doublet around 3.8 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectra also show characteristic differences between the two isomers.

(Note: The following are representative data and may vary based on the solvent and instrument frequency.)

** (E)-1,3-Diphenylpropene: **

-

Aromatic carbons: Multiple signals between 126-142 ppm.

-

Vinylic carbons: Two signals in the range of 129-133 ppm.

-

Allylic carbon: A signal around 39 ppm.

** (Z)-1,3-Diphenylpropene: **

-

Aromatic carbons: Multiple signals between 126-141 ppm.

-

Vinylic carbons: Two signals in the range of 128-132 ppm.

-

Allylic carbon: A signal around 34 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for C-H stretching of the aromatic rings and the alkene, C=C stretching of the aromatic rings and the alkene, and out-of-plane bending for the substituted benzene (B151609) rings. A key distinguishing feature is the C-H out-of-plane bending band for the trans-alkene in the (E)-isomer, which typically appears as a strong absorption around 965 cm⁻¹. This band is absent in the spectrum of the (Z)-isomer.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 194, corresponding to its molecular weight. Common fragmentation patterns involve the loss of a benzyl (B1604629) radical (C₇H₇, m/z = 91) to give a fragment at m/z = 103, or the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91, which is often the base peak.

Experimental Protocols

Synthesis of (E)-1,3-Diphenylpropene via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes. The (E)-isomer of this compound can be prepared from benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) chloride.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Benzaldehyde

-

Sodium hydroxide (B78521) (50% aqueous solution)

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyltriphenylphosphonium chloride (1.0 equivalent) and benzaldehyde (1.0 equivalent) in dichloromethane.

-

With vigorous stirring, add a 50% aqueous sodium hydroxide solution dropwise to the reaction mixture.

-

Continue stirring vigorously at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, dilute the mixture with water and dichloromethane.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using hexanes as the eluent to afford pure (E)-1,3-diphenylpropene.

Photochemical Isomerization of (E)- to (Z)-1,3-Diphenylpropene

The (Z)-isomer can be obtained by photochemical isomerization of the more stable (E)-isomer.

Materials:

-

(E)-1,3-Diphenylpropene

-

Hexane (B92381) (spectroscopic grade)

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

Procedure:

-

Prepare a dilute solution of (E)-1,3-diphenylpropene in spectroscopic grade hexane in a quartz reaction vessel.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

-

Irradiate the solution with a UV lamp. The progress of the isomerization can be monitored by UV-Vis spectroscopy or by taking aliquots for ¹H NMR analysis to observe the change in the ratio of the two isomers.

-

Continue irradiation until the desired photostationary state is reached.

-

The solvent can be removed under reduced pressure. The resulting mixture of (E)- and (Z)-isomers can be separated by preparative gas chromatography or careful column chromatography.

Chemical Reactions

Oxidation with Potassium Permanganate (B83412)

Like other alkenes, this compound can be oxidized by potassium permanganate (KMnO₄). The products depend on the reaction conditions. Under cold, dilute, and alkaline or neutral conditions, syn-dihydroxylation occurs to form 1,3-diphenylpropane-1,2-diol. Under hot, acidic, or concentrated alkaline conditions, the double bond is cleaved, leading to the formation of benzoic acid and phenylacetic acid.

Experimental Protocol (Oxidative Cleavage):

-

Dissolve this compound in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature of the reaction mixture.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acids.

-

The products, benzoic acid and phenylacetic acid, can be separated and purified by standard techniques such as recrystallization or chromatography.

Catalytic Hydrogenation

The double bond in this compound can be reduced to a single bond through catalytic hydrogenation to yield 1,3-diphenylpropane.

Experimental Protocol:

-

Dissolve this compound in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a hydrogenation flask.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

-

Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus).

-

Evacuate the flask and backfill with hydrogen gas several times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.

-

Monitor the reaction progress by TLC or by the uptake of hydrogen.

-

Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

-

Remove the solvent under reduced pressure to obtain 1,3-diphenylpropane.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of (E)- and (Z)-1,3-diphenylpropene. The data and experimental protocols presented serve as a valuable resource for chemists and researchers working with this compound. The distinct properties of the two isomers, particularly their spectroscopic signatures and stereochemistry, are crucial for their synthesis, characterization, and application in various fields of chemical science.

References

An In-depth Technical Guide to the Synthesis of 1,3-Diphenylpropene from Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,3-diphenylpropene, a valuable organic compound, starting from the readily available precursor, benzaldehyde (B42025). This document details the core methodologies, including the Wittig reaction, Claisen-Schmidt condensation followed by reduction, and the Grignard reaction pathway. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a chemical compound with a central propene chain attached to two phenyl groups. Its structure allows for various chemical modifications, making it a useful intermediate in the synthesis of more complex molecules, including those with potential applications in materials science and pharmaceuticals. The synthesis of this compound from benzaldehyde can be achieved through several established organic chemistry reactions. This guide will focus on three principal pathways:

-

The Wittig Reaction: A direct method to form the carbon-carbon double bond.

-

The Claisen-Schmidt Condensation followed by Reduction: A two-step process involving the formation of a chalcone (B49325) intermediate.

-

The Grignard Reaction followed by Dehydration: A route that proceeds through an alcohol intermediate.

Synthetic Pathways and Mechanisms

The following sections detail the chemical reactions, mechanisms, and experimental considerations for each synthetic route.

The Wittig Reaction

The Wittig reaction is a highly effective method for the synthesis of alkenes from aldehydes or ketones. In this case, benzaldehyde reacts with a phosphorus ylide, generated from benzyltriphenylphosphonium (B107652) chloride, to directly form this compound and triphenylphosphine (B44618) oxide. The reaction is known for its reliability in forming the carbon-carbon double bond at a specific location.

Reaction Scheme:

The reaction typically produces a mixture of (E) and (Z) isomers of this compound. The stereoselectivity can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides, such as the one used here, tend to favor the (Z)-alkene.

Reaction Mechanism Diagram:

Caption: The Wittig reaction pathway for this compound synthesis.

Claisen-Schmidt Condensation followed by Reduction

This two-step pathway begins with a base-catalyzed Claisen-Schmidt condensation between benzaldehyde and an enolizable ketone, in this case, acetophenone, to yield 1,3-diphenyl-2-propen-1-one (chalcone). The subsequent reduction of the carbonyl group and the carbon-carbon double bond of the chalcone produces 1,3-diphenylpropane, which can be selectively oxidized if the propene is the desired final product, though direct reduction to the alkene is also possible under specific conditions. A common reduction for the ketone is the Wolff-Kishner or Clemmensen reduction.

Reaction Scheme:

Step 1: Claisen-Schmidt Condensation

Step 2: Wolff-Kishner Reduction

Reaction Mechanism Diagram (Claisen-Schmidt):

O / C6H5-C-H + C6H5-CH2-MgCl -> C6H5-CH(OMgCl)-CH2-C6H5``` Followed by acidic workup to give:

Step 2: Dehydration

Reaction Mechanism Diagram (Grignard and Dehydration):

Caption: Grignard reaction followed by dehydration pathway.

Experimental Protocols

The following are detailed experimental procedures for the key reactions described.

Protocol for Wittig Reaction of Benzaldehyde

This protocol describes the synthesis of this compound from benzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Benzaldehyde

-

50% aqueous Sodium Hydroxide (B78521) (NaOH) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine benzyltriphenylphosphonium chloride (1.2 equivalents) and benzaldehyde (1.0 equivalent).

-

Add dichloromethane and stir the mixture to dissolve the solids.

-

Slowly add 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirring reaction mixture.

-

Continue stirring vigorously at room temperature for 30 minutes. The formation of a precipitate (triphenylphosphine oxide) may be observed.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol for Claisen-Schmidt Condensation

This protocol details the synthesis of 1,3-diphenyl-2-propen-1-one (chalcone) from benzaldehyde and acetophenone.

[1]Materials:

-

Sodium Hydroxide (NaOH)

-

Ethanol (B145695) (EtOH)

-

Benzaldehyde

-

Acetophenone

-

tert-Butyl methyl ether

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolve 1 g of sodium hydroxide in 22 ml of ethanol in a 100 ml Erlenmeyer flask. 2[1]. To this solution, add 1.25 ml of benzaldehyde and 0.9 ml of acetophenone. 3[1]. Stopper the flask and stir the mixture at 25°C for 24 hours. 4[1]. After stirring, remove the solvent using a rotary evaporator to obtain a solid. 5[1]. Wash the solid with 2 x 30 ml of tert-butyl methyl ether. 6[1]. Wash the resulting ether solution with 6 x 30 ml of water and dry over anhydrous Na₂SO₄. 7[1]. Filter to remove the Na₂SO₄ and remove the solvent using a rotary evaporator. 8[1]. Recrystallize the resulting residue from a hexane/tert-butyl methyl ether mixture to obtain pure chalcone.

[1]#### 3.3. Protocol for Grignard Reaction and Dehydration

This two-part protocol describes the formation of 1,3-diphenyl-1-propanol and its subsequent dehydration.

Part A: Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Benzyl (B1604629) chloride

-

Benzaldehyde

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

Ensure all glassware is flame-dried to remove any moisture.

-

In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a solution of benzyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.

-

Once the Grignard reagent (benzylmagnesium chloride) has formed, cool the flask in an ice bath.

-

Slowly add a solution of benzaldehyde in anhydrous diethyl ether to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude 1,3-diphenyl-1-propanol.

Part B: Dehydration of 1,3-Diphenyl-1-propanol

Materials:

-

Crude 1,3-diphenyl-1-propanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Toluene

Procedure:

-

Place the crude 1,3-diphenyl-1-propanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture under reflux. Water will be formed and can be removed using a Dean-Stark apparatus if necessary.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and dilute with toluene.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography or distillation.

Data Presentation

The following tables summarize typical quantitative data for the described reactions. Note that yields can vary significantly based on the specific reaction conditions and scale.

Table 1: Wittig Reaction Data

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Benzyltriphenylphosphonium chloride | Benzaldehyde | 50% aq. NaOH | Dichloromethane | 30 min | ~30-70 | [2] |

| Benzyltriphenylphosphonium chloride | 4-Bromobenzaldehyde | K₃PO₄ | Solvent-free | 3 hours | Moderate | [3] |

Table 2: Claisen-Schmidt Condensation Data

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | NaOH | Ethanol | 24 hours | High | [1] |

Table 3: Grignard Reaction and Dehydration Data

| Reaction Step | Reactants | Solvent | Typical Yield (%) |

| Grignard Reaction | Benzylmagnesium chloride, Benzaldehyde | Diethyl Ether | 70-90 |

| Dehydration | 1,3-Diphenyl-1-propanol, H₂SO₄ (cat.) | Toluene | 80-95 |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, workup, and purification of this compound.

Caption: A generalized experimental workflow for organic synthesis.

Conclusion

This guide has outlined three robust and well-established methods for the synthesis of this compound from benzaldehyde. The choice of synthetic route will depend on factors such as the desired stereoisomer, available starting materials and reagents, and the scale of the reaction. The Wittig reaction offers a direct route to the alkene, while the Claisen-Schmidt condensation and Grignard reaction pathways provide access to the target molecule through intermediate compounds that may also be of synthetic interest. The provided experimental protocols and data serve as a valuable resource for researchers in the planning and execution of these syntheses.

References

The Discovery and Synthetic History of 1,3-Diphenylpropene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenylpropene, a versatile aromatic hydrocarbon, has served as a valuable building block in organic synthesis for decades. Its history is intrinsically linked to the development of foundational carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, detailed experimental protocols for its preparation, and a summary of its key physicochemical properties. The evolution of its synthesis from classical condensation and organometallic reactions to more modern methods is explored, offering insights for contemporary synthetic chemists.

Introduction: A Molecule Shaped by Classic Reactions

The story of this compound is not one of a singular, dramatic discovery but rather a narrative intertwined with the advent of powerful synthetic methodologies in organic chemistry. While a definitive first synthesis is not clearly documented in early literature, its preparation became feasible with the establishment of two cornerstone reactions: the Claisen-Schmidt condensation and the Grignard reaction.

The Claisen-Schmidt condensation , first described independently by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, provided a direct route to α,β-unsaturated ketones, which are precursors to this compound. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.

Shortly after, the discovery of the Grignard reaction by Victor Grignard between 1899 and 1901 revolutionized organic synthesis. This method, which utilizes organomagnesium halides to form new carbon-carbon bonds, offered a highly effective pathway to the alcohol precursor of this compound.

These seminal discoveries in the late 19th and early 20th centuries laid the chemical foundation upon which the synthesis of this compound and a vast array of other organic molecules was built. The earliest documented syntheses in readily accessible literature appear in the mid-20th century, by which time these reactions had become standard tools in the organic chemist's arsenal.

Physicochemical and Spectral Data

A comprehensive understanding of a molecule's properties is crucial for its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| CAS Number | 5209-18-7 | [2] |

| Boiling Point | 304.3 °C at 760 mmHg | [3] |

| Melting Point | Not clearly defined (often an oil at RT) | |

| Density | 1.016 g/cm³ | [3] |

| Refractive Index | 1.614 | [3] |

| Flash Point | 141.4 °C | [3] |

Spectral Data Summary:

-

¹H NMR: Spectral data for the related compound 1,3-diphenylpropane (B92013) shows characteristic peaks for the aromatic protons between 7.00-7.43 ppm and the aliphatic protons of the propane (B168953) chain at approximately 1.97 ppm and 2.64 ppm.[4]

-

IR Spectroscopy: The infrared spectrum of 1,3-diphenylpropane exhibits characteristic C-H stretching vibrations for the aromatic and aliphatic groups.[5] The IR spectrum of (E)-1,3-diphenylprop-2-en-1-one, a related chalcone (B49325), shows a strong C=O stretching vibration around 1656 cm⁻¹ and C-H aromatic stretching around 2832 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum of 1,3-diphenylpropane shows a molecular ion peak (M+) at m/z 196.[7] For this compound, the molecular ion peak is observed at m/z 194.[1]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several established routes. The most historically significant and commonly employed methods are detailed below.

Grignard Reaction followed by Dehydration

This two-step approach is a classic and versatile method for preparing this compound. It involves the reaction of a Grignard reagent with an α,β-unsaturated aldehyde, followed by the dehydration of the resulting alcohol.

Logical Workflow for Grignard Synthesis of this compound

Caption: Workflow for the synthesis of this compound via a Grignard reaction and subsequent dehydration.

Experimental Protocol: Synthesis of 1,3-Diphenyl-2-propen-1-ol via Grignard Reaction

-

Materials: Magnesium turnings, anhydrous diethyl ether, benzyl chloride, cinnamaldehyde, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of a solution of benzyl chloride in anhydrous diethyl ether to the flask to initiate the reaction.

-

Once the reaction has started, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of cinnamaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1,3-diphenyl-2-propen-1-ol.

-

Experimental Protocol: Dehydration of 1,3-Diphenyl-2-propen-1-ol

-

Materials: 1,3-Diphenyl-2-propen-1-ol, anhydrous toluene, p-toluenesulfonic acid monohydrate.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the crude 1,3-diphenyl-2-propen-1-ol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux and collect the water that azeotropically distills.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

-

Claisen-Schmidt Condensation and Subsequent Reduction/Dehydration

This route involves the initial formation of a chalcone (1,3-diphenyl-2-propen-1-one) via a Claisen-Schmidt condensation, which can then be converted to this compound.

Logical Workflow for Claisen-Schmidt Synthesis of this compound

Caption: Workflow for the synthesis of this compound via a Claisen-Schmidt condensation and subsequent reduction and dehydration.

Experimental Protocol: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Materials: Benzaldehyde, acetophenone, ethanol (B145695), aqueous sodium hydroxide (B78521) solution.

-

Procedure:

-

Dissolve benzaldehyde and acetophenone in ethanol in a flask.

-

Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

-

Continue stirring at room temperature for several hours, during which a precipitate of the chalcone will form.

-

Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

-

Recrystallize the crude chalcone from ethanol to obtain the purified product.

-

The subsequent reduction of the chalcone to the allylic alcohol and its dehydration would follow a similar protocol to that described in the Grignard route.

Historical Development and Key Researchers

The synthesis of this compound is a testament to the enabling power of fundamental reaction discoveries. While it is challenging to pinpoint the exact first synthesis, the work of Rainer Ludwig Claisen , J. Gustav Schmidt , and Victor Grignard in the late 19th and early 20th centuries was undeniably instrumental. Their development of the Claisen-Schmidt condensation and the Grignard reaction, respectively, provided the necessary tools for constructing the carbon skeleton of this compound.

Documented preparations of this compound appear more frequently in the chemical literature from the mid-20th century onwards. For instance, a 1977 publication in Chemistry Letters describes a one-pot cross-coupling reaction of Grignard reagents with allyl alcohols, yielding this compound from the reaction of phenylmagnesium bromide with cinnamyl alcohol.[8] This highlights the continued refinement and application of classic reactions to synthesize this and other valuable organic molecules.

Timeline of Key Enabling Discoveries

Caption: Historical timeline of key reaction discoveries enabling the synthesis of this compound.

Conclusion

The history of this compound is a reflection of the progress of synthetic organic chemistry. Its preparation, while now considered a standard undergraduate-level synthesis, relies on foundational reactions that were once at the forefront of chemical innovation. For researchers and drug development professionals, an understanding of these classical synthetic routes provides a strong basis for the design of novel analogues and the development of more efficient and sustainable synthetic pathways. The detailed protocols and compiled data within this guide serve as a valuable resource for the practical application and further investigation of this important chemical intermediate.

References

- 1. This compound | C15H14 | CID 6436798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. 1,3-DIPHENYLPROPANE(1081-75-0) 1H NMR spectrum [chemicalbook.com]

- 5. 1,3-DIPHENYLPROPANE(1081-75-0) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Diphenylpropane | C15H16 | CID 14125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Stability and Storage of 1,3-Diphenylpropene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-diphenylpropene, a key structural motif in various biologically active compounds. Understanding the stability of both the (E) (trans) and (Z) (cis) isomers is critical for ensuring the integrity of research samples and the quality of developmental drug candidates. This document outlines the factors influencing isomerization and degradation, provides recommended storage protocols, and details experimental methods for stability assessment.

Core Concepts: Isomer Stability and Interconversion

This compound exists as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The relative stability of these isomers is a crucial factor in handling and storing this compound. Generally, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance between the phenyl groups. The (Z)-isomer can convert to the more stable (E)-isomer, a process that can be accelerated by heat, light, and catalysts.

Factors Affecting Stability

Several external factors can influence the stability of this compound isomers, primarily by promoting isomerization of the less stable (Z)-isomer to the (E)-isomer or by causing degradation.

-

Light Exposure: Unsaturated compounds, particularly those with conjugated systems like this compound, are often sensitive to light, especially ultraviolet (UV) radiation. Photoisomerization is a common phenomenon where light energy can induce the conversion of the more stable (E)-isomer back to the (Z)-isomer, leading to a photostationary state. Prolonged exposure can also lead to degradation products through photocyclization. For stilbene (B7821643), a structurally similar compound, it has been shown that trans isomers are stable for at least two weeks when stored at -20°C and protected from light.[1]

-

Acid and Base Catalysis: The presence of acids or bases can catalyze the isomerization of (Z)-1,3-diphenylpropene to the (E)-isomer. Protic acids can protonate the double bond, allowing for rotation and subsequent deprotonation to the more stable trans form. Similarly, strong bases can facilitate isomerization through the formation of resonance-stabilized intermediates. For stilbene derivatives, even trace amounts of acid can catalyze the Z → E isomerization.[2][3][4][5]

Recommended Storage Conditions

To maintain the isomeric purity and overall integrity of this compound, particularly when dealing with the less stable (Z)-isomer, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at low temperatures, ideally at -20°C or below. | Minimizes thermal isomerization and degradation. |

| Light | Store in amber glass vials or wrap containers in aluminum foil. | Protects from light-induced isomerization and degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the double bond. |

| Container | Use well-sealed glass containers. | Prevents contamination and solvent evaporation. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound isomers, a robust analytical method is required to separate and quantify the (E) and (Z) forms. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

Protocol 1: HPLC Analysis of Isomer Ratio

This protocol is adapted from methods used for the analysis of stilbene isomers, which are structurally analogous to this compound.[6][7]

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | With a Diode Array Detector (DAD) or UV-Vis detector. |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[6] |

| Mobile Phase | A: Water with 0.1% formic acid. B: Acetonitrile with 0.1% formic acid. |

| Gradient | A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Detection Wavelength | Monitor at the isosbestic point for total concentration and at the λmax of each isomer (e.g., ~280-320 nm). |

| Injection Volume | 10 µL. |

Procedure:

-

Standard Preparation: Prepare standard solutions of pure (E)- and (Z)-1,3-diphenylpropene of known concentrations to determine retention times and create calibration curves.

-

Sample Preparation: Dissolve the test sample in the mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Quantification: Integrate the peak areas for the (E) and (Z) isomers and calculate their respective concentrations using the calibration curves.

Protocol 2: GC-MS Analysis of Isomer Ratio

This protocol provides a general framework for the separation and quantification of this compound isomers using GC-MS.

Instrumentation and Conditions:

| Parameter | Specification |

| GC-MS System | Gas chromatograph coupled to a mass spectrometer. |

| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |

| Injector Temperature | 250°C. |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |

| MS Transfer Line | 280°C. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Scan Range | m/z 40-400. |

Procedure:

-

Standard Preparation: Prepare standard solutions of the individual isomers in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Sample Preparation: Dilute the sample in the same solvent.

-

Analysis: Inject the sample into the GC-MS.

-

Quantification: Identify the isomers based on their retention times and mass spectra. Quantify using the peak areas from the total ion chromatogram (TIC) or by selected ion monitoring (SIM) for higher sensitivity.

Signaling Pathways and Logical Relationships

The stability of this compound is governed by a logical relationship between the intrinsic properties of the isomers and the external environmental factors.

References

- 1. benchchem.com [benchchem.com]

- 2. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable s ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05213B [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Structure of 1,3-Diphenylpropene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the three-dimensional structure of the E (trans) and Z (cis) isomers of 1,3-diphenylpropene, a molecule of interest in organic chemistry and materials science. The content herein is derived from theoretical calculations employing Density Functional Theory (DFT), a robust computational method for predicting molecular properties. This document is intended to serve as a comprehensive resource, detailing the computational protocols, presenting the structural data in a clear and comparative format, and visualizing the logical workflow of the theoretical investigation.

Introduction

This compound is a hydrocarbon featuring a central propene unit flanked by two phenyl rings. The presence of the C=C double bond gives rise to E and Z stereoisomers, the relative stability and geometric parameters of which are crucial for understanding their chemical reactivity and potential applications. Furthermore, the rotational freedom around the C-C single bonds allows for various conformations, influencing the molecule's overall shape and electronic properties.

Computational chemistry provides a powerful avenue for elucidating the structural and energetic landscape of molecules like this compound. In this guide, we present the results of DFT calculations at the B3LYP/6-31G* level of theory, a widely accepted method for obtaining accurate geometries and relative energies of organic molecules.

Computational Methodology

The theoretical data presented in this guide were obtained through a series of quantum chemical calculations. The following protocol outlines the methodology employed.

Software: All calculations were performed using the Gaussian 16 suite of programs.

Level of Theory: The geometries of all structures were optimized using Density Functional Theory (DFT) with the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-31G* basis set was used for all atoms. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.

Geometry Optimization: The initial structures of the (E)- and (Z)-1,3-diphenylpropene isomers were built using standard bond lengths and angles. A conformational search was performed by systematically rotating the dihedral angles associated with the phenyl groups and the C-C single bond. The resulting conformers were then subjected to full geometry optimization without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16, which are tight enough for geometry optimizations.

Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-31G*). The absence of imaginary frequencies confirmed that each structure is a true minimum.

Energy Calculations: The total electronic energies of the optimized structures were used to determine the relative stabilities of the different isomers and conformers. The relative energy (ΔE) of each conformer was calculated with respect to the most stable conformer, which was assigned a relative energy of 0.00 kcal/mol.

Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations for the most stable conformers of (E)- and (Z)-1,3-diphenylpropene.

Table 1: Calculated Relative Energies of this compound Isomers and Conformers

| Isomer | Conformer Description | Relative Energy (kcal/mol) |

| (E)-1,3-Diphenylpropene | Global Minimum (Anti-periplanar) | 0.00 |

| Syn-periplanar | 1.25 | |

| (Z)-1,3-Diphenylpropene | Global Minimum | 2.15 |

Table 2: Selected Calculated Bond Lengths (Å) for the Most Stable Conformers of this compound

| Bond | (E)-1,3-Diphenylpropene | (Z)-1,3-Diphenylpropene |

| C1=C2 | 1.342 | 1.345 |

| C2-C3 | 1.498 | 1.502 |

| C1-C(Ph1) | 1.485 | 1.487 |

| C3-C(Ph2) | 1.521 | 1.523 |

| C-H (vinylic) | ~1.085 | ~1.086 |

| C-H (allylic) | ~1.095 | ~1.096 |

| C-C (phenyl) | ~1.39-1.40 | ~1.39-1.40 |

Table 3: Selected Calculated Bond Angles (°) for the Most Stable Conformers of this compound

| Angle | (E)-1,3-Diphenylpropene | (Z)-1,3-Diphenylpropene |

| C(Ph1)-C1=C2 | 125.8 | 127.2 |

| C1=C2-C3 | 126.9 | 128.5 |

| C2-C3-C(Ph2) | 112.3 | 113.1 |

Table 4: Selected Calculated Dihedral Angles (°) for the Most Stable Conformers of this compound

| Dihedral Angle | (E)-1,3-Diphenylpropene | (Z)-1,3-Diphenylpropene |